Somatostatin Receptor Subtype 2 (SSTR2) Binding Affinity: Lanreotide Demonstrates Comparable Potency to Octreotide
Lanreotide exhibits high-affinity binding to SSTR2, with IC50 values ranging from 0.5 to 1.8 nM, which is essentially equivalent to octreotide's SSTR2 IC50 range of 0.4–2.1 nM [1]. Both compounds are first-generation SSAs with preferential SSTR2 targeting, whereas pasireotide shows a distinct binding profile with highest affinity for SSTR5 (IC50 ~0.16 nM) followed by SSTR2 [2]. This quantitative equivalence in SSTR2 binding supports the interchangeable use of lanreotide and octreotide in SSTR2-positive NETs, while pasireotide's multi-receptor profile may be advantageous in tumors with low SSTR2 expression.
| Evidence Dimension | SSTR2 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 0.5–1.8 nM |
| Comparator Or Baseline | Octreotide: 0.4–2.1 nM; Pasireotide: ~0.16 nM (SSTR5), ~1.0 nM (SSTR2) |
| Quantified Difference | No significant difference between lanreotide and octreotide for SSTR2; pasireotide has higher affinity for SSTR5. |
| Conditions | In vitro competitive binding assays using human somatostatin receptor subtypes expressed in cell lines. |
Why This Matters
SSTR2 is the predominant receptor subtype in most well-differentiated neuroendocrine tumors; comparable SSTR2 affinity indicates that lanreotide and octreotide can be expected to have similar target engagement and antiproliferative activity in SSTR2-positive NETs.
- [1] Reubi JC, Schär JC, Waser B, Wenger S, Heppeler A, Schmitt JS, Mäcke HR. Affinity profiles for human somatostatin receptor subtypes SST1–SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. Eur J Nucl Med. 2000;27(3):273-282. doi:10.1007/s002590050034 View Source
- [2] Gatto F, Barbieri F, Arvigo M, Thellung S, Amarù J, Albertelli M, Ferone D, Florio T. Biological and Biochemical Basis of the Differential Efficacy of First and Second Generation Somatostatin Receptor Ligands in Neuroendocrine Neoplasms. Int J Mol Sci. 2019;20(16):3940. doi:10.3390/ijms20163940 View Source
